![molecular formula C12H10N2O3 B3365037 2-(Benzyloxy)-4-nitropyridine CAS No. 1194041-65-0](/img/structure/B3365037.png)
2-(Benzyloxy)-4-nitropyridine
Overview
Description
2-(Benzyloxy)-4-nitropyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a pyridine derivative that is used in the synthesis of various organic compounds.
Scientific Research Applications
Crystallographic and Theoretical Studies
The structure of closely related compounds, like 3-benzyloxy-2-nitropyridine, has been thoroughly investigated both experimentally and theoretically. Studies utilizing X-ray crystallography and various theoretical methods such as the X3LYP and M06-2X have provided insights into the molecular structure, including the orientation of nitro groups and electron-electron repulsions affecting the molecule's shape. This research is crucial for understanding the molecular properties and potential applications of 2-(Benzyloxy)-4-nitropyridine and its derivatives (Sun et al., 2012).
Electronic and Optical Properties
Research on molecules containing nitro groups, such as 2-(Benzyloxy)-4-nitropyridine, has shown significant potential in electronic and optical applications. For instance, a molecule with a nitroamine redox center displayed negative differential resistance and a high on-off peak-to-valley ratio, indicative of its potential in electronic devices (Chen et al., 1999).
Chemical Reactions and Synthesis
The chemical behavior of nitropyridines, including derivatives of 2-(Benzyloxy)-4-nitropyridine, plays a crucial role in various synthesis processes. Studies have explored the mechanisms of reactions involving nitropyridines, which are fundamental for the synthesis of complex organic compounds and intermediates in pharmaceuticals and agrochemicals (Sheradsky et al., 1980).
Fluorescence and Photophysical Properties
Certain derivatives of nitropyridines exhibit interesting photophysical properties. For example, a cyclic dimer copper compound constructed with 2-nitrobenzenedicarboxylate showed strong fluorescent emission in solid state, suggesting potential applications in materials science and sensor technology (Ma & Zhu, 2008).
Electrochemical Reduction
The electrochemical reduction of nitropyridines, including 2-(Benzyloxy)-4-nitropyridine, has been examined in various studies. Understanding the reduction mechanism of these compounds in different pH conditions is crucial for their application in electrochemical processes and materials science (Lacasse et al., 1993).
properties
IUPAC Name |
4-nitro-2-phenylmethoxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-14(16)11-6-7-13-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPKDECCGQGBNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743807 | |
Record name | 2-(Benzyloxy)-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-nitropyridine | |
CAS RN |
1194041-65-0 | |
Record name | 2-(Benzyloxy)-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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